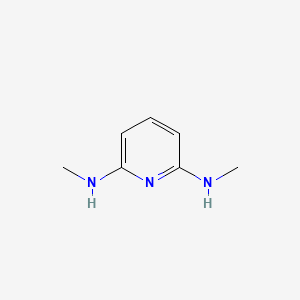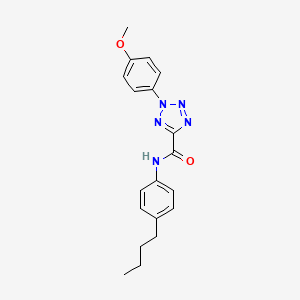
N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a tetrazole ring substituted with a butylphenyl and a methoxyphenyl group, making it a molecule of interest for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cycloaddition reaction of an azide with a nitrile compound. For instance, 4-methoxybenzonitrile can react with sodium azide in the presence of a suitable catalyst to form 2-(4-methoxyphenyl)-2H-tetrazole.
Amidation Reaction: The tetrazole derivative is then subjected to an amidation reaction with 4-butylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Conversion of methoxy to hydroxyl groups.
Reduction: Formation of amines from nitro groups.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its antimicrobial and antifungal properties.
- Potential use in the development of anti-inflammatory drugs due to its tetrazole moiety.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Explored for its role in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is largely dependent on its interaction with biological targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to interact with enzymes and receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to its observed pharmacological effects.
Comparison with Similar Compounds
N-(4-butylphenyl)-2H-tetrazole-5-carboxamide: Lacks the methoxy group, which may alter its biological activity and solubility.
2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide: Lacks the butylphenyl group, potentially affecting its hydrophobic interactions and binding affinity.
Uniqueness: N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of both butylphenyl and methoxyphenyl groups, which can influence its pharmacokinetic properties and biological activity. The combination of these groups may enhance its ability to interact with multiple biological targets, making it a versatile compound for research and development.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-3-4-5-14-6-8-15(9-7-14)20-19(25)18-21-23-24(22-18)16-10-12-17(26-2)13-11-16/h6-13H,3-5H2,1-2H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUPRAUDSPYAJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2412200.png)
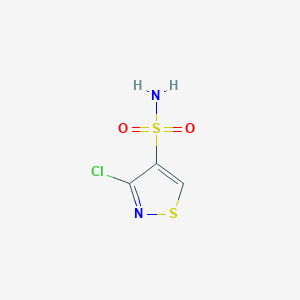
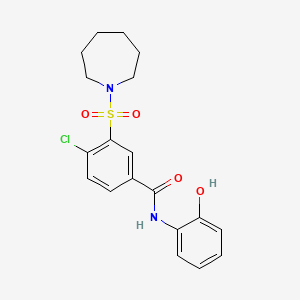
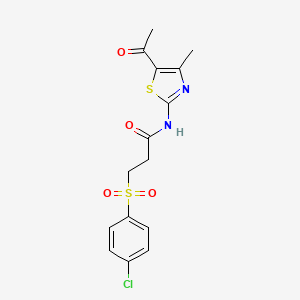
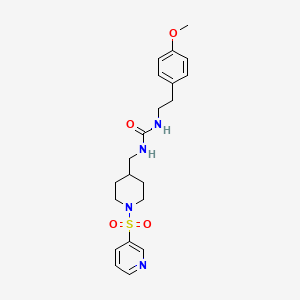
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide](/img/structure/B2412208.png)
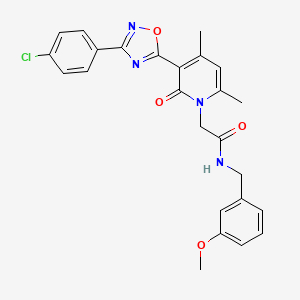
![7-Fluoro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412211.png)

![3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2412218.png)
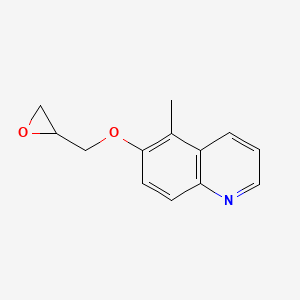
![6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid](/img/structure/B2412221.png)
